molecular formula C6H11NO2 B11722063 3-Hydroxy-5,5-dimethylpyrrolidin-2-one

3-Hydroxy-5,5-dimethylpyrrolidin-2-one

Cat. No.: B11722063
M. Wt: 129.16 g/mol
InChI Key: XRVSMTBVYYJYKS-UHFFFAOYSA-N
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Description

3-Hydroxy-5,5-dimethylpyrrolidin-2-one is a five-membered lactam with a hydroxyl group and two methyl groups attached to the pyrrolidinone ring. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the hydroxyl group and the dimethyl substitution makes this compound unique and potentially useful in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5,5-dimethylpyrrolidin-2-one typically involves the cyclization of 3-cyanoketones under base-assisted conditions. This method allows for the efficient assembly of the pyrrolidinone ring with the desired substituents . Another approach involves the reductive cyclization of nitroolefins with 1,3-diketones .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization methods, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-5,5-dimethylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The hydrogen atoms on the pyrrolidinone ring can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-oxo-5,5-dimethylpyrrolidin-2-one.

    Reduction: Formation of 3-hydroxy-5,5-dimethylpyrrolidin-2-ol.

    Substitution: Formation of various substituted pyrrolidinones depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5,5-dimethylpyrrolidin-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group and the pyrrolidinone ring can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-5,5-dimethylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxyl group and the dimethyl groups enhances its potential as a versatile bioactive compound .

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

3-hydroxy-5,5-dimethylpyrrolidin-2-one

InChI

InChI=1S/C6H11NO2/c1-6(2)3-4(8)5(9)7-6/h4,8H,3H2,1-2H3,(H,7,9)

InChI Key

XRVSMTBVYYJYKS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=O)N1)O)C

Origin of Product

United States

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